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4-chloro-1H-benzimidazole-2-carboxylic acid

Catalog No.
S12352298
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-1H-benzimidazole-2-carboxylic acid

Product Name

4-chloro-1H-benzimidazole-2-carboxylic acid

IUPAC Name

4-chloro-1H-benzimidazole-2-carboxylic acid

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

SAEHEIKDRGQXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)C(=O)O

4-Chloro-1H-benzimidazole-2-carboxylic acid is an organic compound with the molecular formula C8H6ClN2O2C_8H_6ClN_2O_2 and a molecular weight of 196.59 g/mol. This compound features a benzimidazole core, which is a bicyclic structure comprising a benzene ring fused to an imidazole ring. The presence of a carboxylic acid group (-COOH) and a chlorine atom at the 4-position of the benzimidazole ring contributes to its chemical reactivity and biological properties. The compound is known for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological activities .

Typical for carboxylic acids and halogenated compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 4-chloro-1H-benzimidazole.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives .

Research indicates that 4-chloro-1H-benzimidazole-2-carboxylic acid exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating its use in cancer therapy research.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design targeting specific pathways .

Several synthetic routes have been developed for producing 4-chloro-1H-benzimidazole-2-carboxylic acid:

  • Cyclization Method: Starting from o-phenylenediamine and chloroacetic acid, followed by oxidation and hydrolysis.
  • Halogenation: Chlorination of benzimidazole derivatives can yield the desired chloro-substituted product.
  • Carboxylation: Using carbon dioxide under high pressure and temperature conditions in the presence of suitable catalysts can introduce the carboxylic group .

The applications of 4-chloro-1H-benzimidazole-2-carboxylic acid span several fields:

  • Pharmaceuticals: As a building block for synthesizing drugs targeting bacterial infections and cancer.
  • Agrochemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Research: Utilized in biochemical studies exploring enzyme interactions and mechanisms .

Studies on the interactions of 4-chloro-1H-benzimidazole-2-carboxylic acid with biological macromolecules have highlighted its potential as a ligand in drug design. It exhibits binding affinity for various proteins, which may lead to inhibition or modulation of enzymatic activity. Further research is needed to elucidate specific interaction mechanisms and affinities with target proteins .

Several compounds share structural similarities with 4-chloro-1H-benzimidazole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Bromo-1H-benzimidazole-2-carboxylic acid40197-20-40.88
5-Nitro-1H-benzimidazole-2-carboxylic acid73903-18-10.84
Methyl 1H-benzimidazole-2-carboxylate5805-53-80.92
Ethyl 1H-benzimidazole-2-carboxylate1865-09-40.89
6-Chloro-1H-benzimidazole-2-carboxylic acid10512110Similar structure but different halogen position

These compounds demonstrate varying degrees of biological activity and chemical properties, making them relevant for comparative studies in medicinal chemistry. The uniqueness of 4-chloro-1H-benzimidazole-2-carboxylic acid lies in its specific substitution pattern, which influences its reactivity and biological profile compared to these similar compounds .

Traditional Cyclization Approaches in Benzimidazole Core Formation

The Phillips-Ladenburg reaction remains foundational for constructing benzimidazole cores through condensation of o-phenylenediamine with carboxylic acid derivatives. In a representative procedure, refluxing equimolar quantities of o-phenylenediamine and 4-chlorobenzoic acid in polyphosphoric acid at 200°C for 2 hours yields 4-chloro-1H-benzimidazole-2-carboxylic acid with 70% efficiency. This method's limitations include extended reaction times and the need for stoichiometric acid, prompting modifications such as:

  • Microwave-assisted cyclization: Reducing processing time from 8 hours to 45 minutes while maintaining 68% yield
  • Solid-phase catalysis: Employing ammonium chloride in ethanol at 80-90°C to achieve 78-90% yields for halogenated derivatives

Comparative analysis of traditional methods reveals distinct advantages in substrate scope versus modern techniques:

MethodReactantsConditionsYield (%)Limitations
Phillips-Ladenburgo-PDA + Chlorobenzoic acidPPA, 200°C, 2h70High temp, corrosive reagents
Weidenhageno-PDA + ChloroaldehydeCu(OAc)₂, EtOH, Δ65Oxidizer sensitivity
Fe/S redox2-Nitroaniline + AcidFe/S, 120°C, 6h72Byproduct formation

The Weidenhagen variant using chloroacetaldehyde and copper acetate in ethanol demonstrates particular utility for introducing chlorine at the 4-position, though competing oxidation pathways often necessitate careful stoichiometric control.

Modern Catalytic Techniques for Carboxylic Acid Functionalization

Recent advances in transition metal catalysis have revolutionized benzimidazole carboxylation. A breakthrough methodology employs N-arylamidoxime precursors in a one-pot acylation-cyclization sequence using acetyl chloride and 1,8-diazabicycloundec-7-ene (DBU) in refluxing chlorobenzene. This protocol achieves 89-96% yields for 2-carboxylic acid derivatives through mechanistic duality:

  • Acylation stage:
    $$ \text{RCONH}2 + \text{AcCl} \rightarrow \text{RCOOAc} + \text{NH}3 $$
  • Cyclization stage:
    $$ \text{RCOOAc} + \text{DBU} \rightarrow \text{Benzimidazole-2-CO}2\text{H} + \text{Ac}2\text{O} $$

Critical parameters for optimizing carboxylic acid incorporation include:

  • Solvent polarity: PhCl (ε = 5.6) outperforms DMF (ε = 37) by minimizing premature cyclization
  • Base strength: DBU (pKa = 12) enables deprotonation without nucleophilic interference
  • Temperature gradient: Ramping from 25°C to 132°C over 30 minutes suppresses side-product formation

Catalytic systems have further expanded functional group tolerance:

Catalyst SystemSubstrate ScopeTurnover NumberCarboxylic Acid Yield
Cu(OAc)₂/PhenElectron-deficient aromatics1892%
Fe(acac)₃/TEMPOSterically hindered groups1488%
Pd(OAc)₂/XantphosHeteroaryl substituents2295%

These methodologies enable precise installation of the 2-carboxylic acid moiety while preserving the chloro-substitution pattern through judicious ligand selection.

Optimization of Chloro-Substitution Reactions

Strategic placement of chlorine at the benzimidazole 4-position requires balancing electronic effects and regioselectivity. Comparative halogenation studies reveal:

  • Direct chlorination post-cyclization:

    • Using N-chlorosuccinimide (NCS) in DMF at 0°C achieves 82% 4-chloro selectivity
    • Competing 5/6-position chlorination occurs above 25°C
  • Directed ortho-metalation:

    • LDA-mediated deprotonation at -78°C followed by ClSiMe₃ quenching gives 94% 4-Cl regioselectivity
    • Requires pre-installed directing groups (e.g., 2-CO₂H)

Solvent effects profoundly influence substitution patterns:

SolventDielectric Constant4-Cl SelectivityReaction Time
DMF36.782%2h
THF7.575%4h
Chlorobenzene5.691%1.5h

The synergy between solvent polarity and chloride nucleophilicity explains chlorobenzene's superior performance, as lower dielectric media enhance ionic interaction during electrophilic substitution.

Microwave-assisted protocols using ammonium chloride catalysts in ethanol demonstrate remarkable efficiency, achieving 94% yield of 4-chloro derivatives within 30 minutes at 150°C. This represents a 3-fold rate enhancement over conventional heating methods while maintaining excellent regiochemical control.

The chlorine atom at the 4-position of the benzimidazole ring serves as a critical determinant of electronic distribution and hydrophobic interactions. Comparative studies of halogenated benzimidazoles reveal that chloro-substitution enhances binding affinity to targets such as transient receptor potential vanilloid-1 (TRPV1) and cyclooxygenase-2 (COX-2) by modulating electron-withdrawing effects and π-π stacking capabilities [2]. For instance, replacing the 4-chloro group with fluorine or bromine reduces COX-2 inhibition efficacy by 35–40%, as observed in enzyme inhibition assays (IC₅₀ = 0.72 ± 0.77 µM for 4-chloro vs. 1.12 ± 0.89 µM for 4-bromo analogs) [2].

Positional isomerism further influences activity. Moving the chloro group to the 5- or 6-positions disrupts planar alignment with hydrophobic pockets in the bradykinin B1 receptor, decreasing antagonism by 60% [2]. Molecular dynamics simulations indicate that 4-chloro-substitution stabilizes a coplanar orientation between the benzimidazole ring and the receptor’s Phe³⁸⁶ residue, facilitating van der Waals interactions [2]. Additionally, chlorine’s electronegativity increases the acidity of the imidazole NH group (pKa ~5.6), promoting hydrogen bonding with catalytic residues in 5-lipoxygenase-activating protein (FLAP) [2].

Carboxylic Acid Group Modifications for Enhanced Target Affinity

The carboxylic acid moiety at the 2-position acts as a hydrogen bond donor and acceptor, critical for anchoring the compound to polar regions of enzymatic active sites. Esterification or amidation of this group alters solubility and target engagement. For example, methyl ester derivatives exhibit improved blood-brain barrier permeability but show reduced inhibition of interleukin-1 receptor-associated kinase-4 (IRAK4) due to loss of ionic interactions with Lys³⁰⁷ [2]. Conversely, converting the carboxylic acid to a primary amide enhances IRAK4 binding (IC₅₀ = 375 nM) by forming a bifurcated hydrogen bond with Asp³²⁹ [4].

Replacing the carboxylic acid with sulfonic acid or phosphonic acid groups introduces stronger acidity, which destabilizes interactions with metalloenzymes like matrix metalloproteinase-9 (MMP-9). However, such substitutions improve affinity for zinc-dependent histone deacetylases (HDACs), as demonstrated by a 2.3-fold increase in HDAC6 inhibition [2]. Hybrid derivatives featuring a carboxylic acid linked to piperazine via an amide bridge (e.g., VUF6007) lose activity against chemokine receptor CXCR3, underscoring the necessity of free carboxylate groups for coordinating with Arg⁶⁴⁷ [2].

Heterocyclic Ring Variations and Their Pharmacophoric Implications

Modifying the benzimidazole core to alternative heterocycles alters electron delocalization and conformational flexibility. Replacing the imidazole ring with a 1,2,4-triazole moiety diminishes TRPV1 antagonism by 70%, as triazole’s reduced aromaticity weakens cation-π interactions with Arg⁵⁷⁷ [2]. In contrast, benzimidazole-4,7-dione derivatives exhibit enhanced selectivity for P2X3 receptors over P2X2/3 heteromers (23-fold selectivity for 14h), attributed to the dione group’s ability to form hydrogen bonds with Thr²⁸⁷ and Asn³⁰⁴ [4].

Expanding the benzimidazole system to a seven-membered cycloheptimidazole ring reduces anti-inflammatory activity by disrupting the optimal distance between the chloro-substituent and carboxylic acid group. Specifically, 2-iminocycloheptimidazole analogs show 53% lower inhibition of carrageenan-induced paw edema compared to benzimidazole derivatives, highlighting the importance of ring size in maintaining pharmacophore geometry [2]. Introducing nitrogen atoms at the 1- and 3-positions (as in imidazo[4,5-b]pyridine) improves solubility but abolishes COX-1 inhibition due to steric clashes with Ile³⁴⁹ [2].

Table 1: Comparative Bioactivity of Key Derivatives

Modification TypeTargetIC₅₀/EC₅₀Key Interaction Partners
4-Chloro (parent)COX-20.72 ± 0.77 µMPhe³⁸⁶, Lys³⁰⁷
2-CarboxamideIRAK4375 nMAsp³²⁹, Leu³³⁰
Benzimidazole-4,7-dioneP2X3 Receptor375 nMThr²⁸⁷, Asn³⁰⁴
Methyl esterIRAK41.2 µMLys³⁰⁷ (weak)
Imidazo[4,5-b]pyridineCOX-1>10 µMN/A (steric hindrance)

The antimicrobial properties of 4-chloro-1H-benzimidazole-2-carboxylic acid and related chloro-substituted benzimidazole derivatives have demonstrated exceptional potency against a broad spectrum of multidrug-resistant pathogens. Research findings indicate that the presence of chlorine substituents at specific positions of the benzimidazole ring significantly enhances antimicrobial activity, particularly against resistant bacterial and fungal strains [3] [4].

Antibacterial Activity Against Resistant Strains

Extensive screening studies have revealed that 5-chloro-benzimidazole derivatives exhibit remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 micrograms per milliliter [3]. These values are directly comparable to the widely-used antibiotic ciprofloxacin, demonstrating the potential of these compounds as alternatives to conventional antimicrobial agents. The structural activity relationship studies indicate that the electron-withdrawing effect of the chlorine atom enhances the antibacterial potency by facilitating improved interactions with bacterial cellular targets [3].

Against Staphylococcus epidermidis, chloro-benzimidazole derivatives have shown consistent activity with MIC values of 32 micrograms per milliliter [3]. The compounds also demonstrate moderate activity against Gram-negative bacteria, including Escherichia coli, with benzimidazole-2-carboxylic acid derivatives achieving MIC values of 16 micrograms per milliliter . However, the activity against Gram-negative species is generally less pronounced compared to Gram-positive bacteria, likely due to differences in cell wall permeability and efflux mechanisms [3].

Antifungal Activity Against Resistant Fungal Pathogens

The antifungal properties of 4-chloro-1H-benzimidazole-2-carboxylic acid derivatives have shown exceptional promise against various fungal species, including those resistant to conventional antifungal agents. Against Candida albicans, chloro-benzimidazole derivatives demonstrate MIC values ranging from 8 to 16 micrograms per milliliter, which compares favorably with fluconazole (MIC range: 4-128 micrograms per milliliter) [6].

Most remarkably, 5-chloro-benzimidazole-2-carboxylic acid exhibits outstanding activity against Candida parapsilosis with an MIC of 0.98 micrograms per milliliter, representing twice the potency of the reference drug amphotericin B (MIC: 1.95 micrograms per milliliter) [3]. Against Mucor circinelloides, 5-chloro-benzimidazole derivatives achieve MIC values as low as 3.9 micrograms per milliliter, demonstrating superior activity compared to amphotericin B [3].

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of action of benzimidazole derivatives involves multiple cellular targets. The structural similarity to purine nucleobases enables these compounds to interfere with nucleic acid synthesis through competitive inhibition [7]. Additionally, molecular docking studies have identified dihydrofolate reductase from Staphylococcus aureus as a particularly suitable target for both antimicrobial and anticancer activities [6].

For antifungal activity, benzimidazole compounds have been shown to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes [8]. This mechanism is particularly relevant for the activity against Candida species and other pathogenic fungi. The compound's ability to interact with lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, has been demonstrated with IC50 values ranging from 5.6 to 7.1 micromolar [9].

PathogenCompound TypeMIC (μg/mL)Reference Standard
Staphylococcus aureus (MRSA)5-Chloro-benzimidazole derivatives32-64Ciprofloxacin
Staphylococcus epidermidis5-Chloro-benzimidazole derivatives32Ciprofloxacin
Escherichia coliBenzimidazole-2-carboxylic acid derivatives16Ciprofloxacin
Candida albicans5-Chloro-benzimidazole derivatives8-16Fluconazole (4-128)
Candida parapsilosis5-Chloro-benzimidazole-2-carboxylic acid0.98Amphotericin B (1.95) [3]
Aspergillus nigerBenzimidazole derivatives8-16Fluconazole [6]
Mucor circinelloides5-Chloro-benzimidazole derivatives3.9Amphotericin B (1.5) [3]

Enzyme Inhibition Capabilities in Purine Biosynthesis Pathways

The enzyme inhibition properties of 4-chloro-1H-benzimidazole-2-carboxylic acid derivatives represent a crucial aspect of their biological activity, particularly in relation to purine metabolism and biosynthesis. These compounds demonstrate the ability to interfere with multiple enzymatic targets involved in nucleotide synthesis and cellular metabolism, providing insights into their therapeutic potential [16] [17].

Purinosome Assembly and Regulation

The purinosome represents a dynamic multi-enzyme complex that facilitates de novo purine biosynthesis through the sequential assembly of six enzymes responsible for converting phosphoribosyl pyrophosphate to inosine monophosphate [16]. Research has demonstrated that benzimidazole derivatives, particularly 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), can significantly stimulate purinosome assembly in HeLa cells [17] [18].

Treatment with DMAT results in a three-fold increase in inosine monophosphate concentration in purinosome-rich cells compared to normal cells, while maintaining similar levels of adenosine monophosphate and guanosine monophosphate [17]. This selective enhancement of inosine monophosphate levels suggests that benzimidazole derivatives can modulate the branch point of purine biosynthesis, potentially affecting the balance between adenine and guanine nucleotide pools.

The regulatory mechanism appears to involve casein kinase II (CK2)-mediated pathways, as CK2-specific inhibitors including tetrabromo-benzimidazole derivatives can reversibly regulate purinosome assembly [19]. This regulation represents a novel therapeutic target, as the purinosome assembly is directly related to activated de novo purine biosynthesis, making it particularly relevant for rapidly dividing cancer cells [17].

Direct Enzymatic Targets in Purine Metabolism

Molecular docking studies have identified dihydrofolate reductase as the most suitable target for chloro-benzimidazole derivatives, particularly for compounds exhibiting both antimicrobial and anticancer activities [6]. Dihydrofolate reductase plays a crucial role in the one-carbon metabolism pathway that supplies cofactors for purine biosynthesis, making its inhibition a strategic approach for disrupting nucleotide synthesis.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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